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This guide provides a detailed comparison of the selectivity profile of SHR2554, a potent and

selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), against a panel of other histone

methyltransferases (HMTs). The data presented is intended to offer an objective overview of

SHR2554's performance and to provide researchers with the necessary information to evaluate

its potential for their specific applications.

Executive Summary
SHR2554 is an orally available, small-molecule inhibitor that demonstrates high potency and

selectivity for EZH2, a key histone methyltransferase implicated in the pathogenesis of various

cancers, including lymphoma.[1][2][3] By competitively binding to the catalytic SET domain of

EZH2, SHR2554 effectively inhibits the methyltransferase activity of both wild-type and mutant

forms of the enzyme.[4] This inhibition leads to a decrease in the trimethylation of histone H3 at

lysine 27 (H3K27me3), a critical epigenetic modification that silences tumor suppressor genes.

[2][4] Preclinical and clinical studies have shown that SHR2554 exhibits significant anti-

proliferative effects in various cancer cell lines and has a manageable safety profile in patients

with relapsed or refractory lymphomas.[4][5][6][7] A key aspect of its preclinical characterization

is its selectivity profile, which is crucial for minimizing off-target effects and associated

toxicities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2451217?utm_src=pdf-interest
https://www.mdpi.com/2072-6694/13/17/4249/review_report
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/zeprumetostat
https://lymphomahub.com/medical-information/shr2554-in-patients-with-rr-ptcl-results-from-a-phase-i-trial
https://aacrjournals.org/clincancerres/article/30/7/1248/741830/Enhancer-of-Zeste-Homolog-2-Inhibitor-SHR2554-in
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/zeprumetostat
https://aacrjournals.org/clincancerres/article/30/7/1248/741830/Enhancer-of-Zeste-Homolog-2-Inhibitor-SHR2554-in
https://aacrjournals.org/clincancerres/article/30/7/1248/741830/Enhancer-of-Zeste-Homolog-2-Inhibitor-SHR2554-in
https://pubmed.ncbi.nlm.nih.gov/34503063/
https://pubmed.ncbi.nlm.nih.gov/38190117/
https://pubmed.ncbi.nlm.nih.gov/35772429/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2451217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Selectivity Profile of SHR2554
The selectivity of SHR2554 was assessed against a broad panel of 22 histone

methyltransferases and 3 DNA methyltransferases. The following table summarizes the half-

maximal inhibitory concentration (IC50) values of SHR2554 against this panel, demonstrating

its high selectivity for EZH2.

Target Enzyme SHR2554 IC50 (µM)

EZH2 (Wild-Type) 0.00087

EZH2 (Mutant) 0.00113 - 0.0168

Other Histone Methyltransferases >100

DNA Methyltransferases >100

Data sourced from a selectivity panel conducted by Eurofins Cerep, as cited in Wang et al.,

Cancers 2021.[8]

The data clearly indicates that SHR2554 is a highly selective inhibitor of EZH2, with

significantly lower IC50 values for both wild-type and mutant EZH2 compared to other tested

methyltransferases. This high degree of selectivity suggests a lower potential for off-target

effects, a desirable characteristic for a therapeutic agent.

EZH2 Signaling Pathway and Mechanism of Action
of SHR2554
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also

includes the core components SUZ12 and EED. PRC2 plays a pivotal role in epigenetic

regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This

methylation mark is associated with transcriptional repression, leading to the silencing of target

genes, including tumor suppressor genes. In many cancers, EZH2 is overexpressed or harbors

gain-of-function mutations, leading to aberrant gene silencing and uncontrolled cell

proliferation. SHR2554 acts by competitively inhibiting the SAM (S-adenosyl-L-methionine)

binding pocket of EZH2, thereby preventing the transfer of a methyl group to H3K27.
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Figure 1: EZH2 Signaling Pathway and Inhibition by SHR2554.
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The selectivity of SHR2554 was determined using in vitro biochemical assays. The general

workflow for such an assay is outlined below.

In Vitro Histone Methyltransferase (HMT) Selectivity
Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., SHR2554) against a panel of histone methyltransferases.

Materials:

Recombinant human histone methyltransferases

Histone substrates (e.g., recombinant histone H3, specific peptides)

S-adenosyl-L-methionine (SAM), the methyl donor

Test compound (SHR2554) at various concentrations

Assay buffer

Detection reagents (specific to the assay format, e.g., radio-labeled SAM, antibodies for

ELISA, or reagents for fluorescence/luminescence-based detection of SAH)

Microplates (e.g., 96-well or 384-well)

Plate reader

General Procedure:

Compound Preparation: A serial dilution of SHR2554 is prepared in an appropriate solvent

(e.g., DMSO) and then further diluted in the assay buffer to the final desired concentrations.

Enzyme Reaction:

The recombinant histone methyltransferase, the histone substrate, and the assay buffer

are added to the wells of a microplate.
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The test compound at different concentrations is added to the respective wells.

The reaction is initiated by the addition of the methyl donor, SAM.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or

37°C) for a specific period to allow for the enzymatic reaction to proceed.

Detection: The activity of the histone methyltransferase is measured by detecting the amount

of product formed. Common detection methods include:

Radiometric Assays: Using radio-labeled SAM ([³H]-SAM) and measuring the

incorporation of the radioactive methyl group into the histone substrate.

Antibody-Based Assays (ELISA): Using specific antibodies that recognize the methylated

histone product.

Coupled Enzyme Assays: Measuring the production of S-adenosyl-L-homocysteine (SAH),

a byproduct of the methylation reaction, using a coupled enzymatic reaction that

generates a detectable signal (e.g., fluorescence or luminescence).

Data Analysis:

The raw data (e.g., radioactive counts, absorbance, fluorescence intensity) is collected.

The percentage of inhibition for each concentration of the test compound is calculated

relative to a control reaction without the inhibitor.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.
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Figure 2: Experimental Workflow for HMT Inhibitor Selectivity Profiling.
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Conclusion
SHR2554 demonstrates a highly selective inhibition profile for EZH2 over a wide range of other

histone and DNA methyltransferases. This specificity, coupled with its potent enzymatic

inhibition, underscores its potential as a targeted therapeutic agent. The detailed experimental

protocols and pathway diagrams provided in this guide offer a comprehensive resource for

researchers and drug development professionals to understand and further investigate the

properties of SHR2554.
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Available at: [https://www.benchchem.com/product/b2451217#selectivity-profile-of-shr2554-
against-other-histone-methyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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